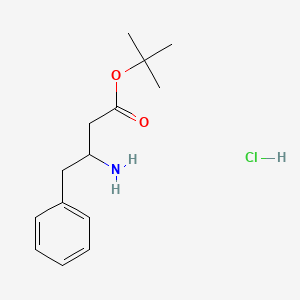

Tert-butyl 3-amino-4-phenylbutanoate;hydrochloride

Description

(R)-tert-Butyl 3-amino-4-phenylbutanoate hydrochloride (CAS: 422324-39-8) is a chiral amino ester hydrochloride salt with the molecular formula C₁₄H₂₂ClNO₂ and a molecular weight of 271.78 g/mol . It features a tert-butyl ester group, a phenyl ring, and an amino group at the β-position of the butanoate backbone. The compound is characterized by its stereochemistry (R-configuration at the 3-position), which is critical for its biological and chemical interactions. Key identifiers include:

- InChIKey: GAVMYEROWDCTEQ-UTONKHPSSA-N

- MDL Number: MFCD29038839

- Topological Polar Surface Area: 52.3 Ų .

This compound is primarily used in pharmaceutical research as a chiral intermediate for synthesizing bioactive molecules. Its tert-butyl group enhances steric protection of the ester moiety, improving stability during synthetic processes .

Properties

IUPAC Name |

tert-butyl 3-amino-4-phenylbutanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2.ClH/c1-14(2,3)17-13(16)10-12(15)9-11-7-5-4-6-8-11;/h4-8,12H,9-10,15H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAVMYEROWDCTEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(CC1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-4-phenylbutanoate;hydrochloride typically involves the reaction of tert-butyl 3-amino-4-phenylbutanoate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as tetrahydrofuran and reagents like potassium tert-butoxide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified and crystallized to obtain the hydrochloride salt in its pure form .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-amino-4-phenylbutanoate;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines and other reduced products.

Substitution: The compound can undergo substitution reactions where the tert-butyl group or the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl 3-amino-4-phenylbutanoate;hydrochloride is used as an intermediate in the synthesis of various compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the effects of amino acid derivatives on biological systems. It is also used in the development of new drugs and therapeutic agents .

Medicine: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs). It is also used in the development of new drugs for the treatment of various diseases .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new industrial processes and technologies .

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-phenylbutanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Comparable Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Stereochemistry | Key Functional Groups |

|---|---|---|---|---|---|

| (R)-tert-Butyl 3-amino-4-phenylbutanoate HCl | 422324-39-8 | C₁₄H₂₂ClNO₂ | 271.78 | R-configuration | tert-butyl ester, β-amino, phenyl |

| (S)-tert-Butyl 3-amino-4-phenylbutanoate | 120686-17-1 | C₁₄H₂₁NO₂ | 235.32 | S-configuration | tert-butyl ester, β-amino, phenyl |

| Methyl 4-amino-4-phenylbutanoate HCl | 56523-55-8 | C₁₁H₁₄ClNO₂ | 229.70 | None specified | methyl ester, γ-amino, phenyl |

| (R)-4-Amino-3-phenylbutyric acid HCl | 52992-48-0 | C₁₀H₁₂ClNO₂ | 213.66 | R-configuration | carboxylic acid, β-amino, phenyl |

Key Observations:

Steric and Electronic Effects: The tert-butyl group in the target compound enhances steric bulk compared to methyl or carboxylic acid analogs (e.g., Methyl 4-amino-4-phenylbutanoate HCl and (R)-4-Amino-3-phenylbutyric acid HCl ). This reduces hydrolysis susceptibility and improves solubility in organic solvents . The phenyl ring at the 4-position is conserved across analogs, but its position relative to the amino group (3- vs. 4-amino) alters molecular polarity and hydrogen-bonding capacity .

Stereochemical Impact :

- The (R)-enantiomer (target compound) and its (S)-counterpart (CAS 120686-17-1) exhibit distinct pharmacological profiles due to chiral recognition in biological systems . For example, the (S)-enantiomer has been used in peptide synthesis but lacks explicit data on bioactivity compared to the (R)-form .

Salt Form and Solubility: Hydrochloride salts (e.g., target compound and Methyl 4-amino-4-phenylbutanoate HCl) generally exhibit higher aqueous solubility than free bases, facilitating purification and formulation .

Key Insights:

- The tert-butyl ester in the target compound is preferred over methyl or ethyl esters for its stability under acidic/basic conditions, as seen in coupling reactions for drug candidates .

- The γ-amino analog (Methyl 4-amino-4-phenylbutanoate HCl) shows divergent reactivity, often used in cyclization reactions due to its linear structure .

Biological Activity

Tert-butyl 3-amino-4-phenylbutanoate hydrochloride, often abbreviated as (R)-Boc-Pab, is a chiral compound that has garnered attention for its notable biological activities. This article explores its biological properties, potential therapeutic applications, mechanisms of action, and relevant research findings.

Molecular Formula : C₁₄H₂₂ClNO₂

Molecular Weight : Approximately 236.33 g/mol

Appearance : White to light yellow crystalline solid

The compound features an amine group and a carboxylic acid group, making it suitable for various chemical reactions, including peptide synthesis through amide bond formation. Its chiral nature is significant in drug development, as stereochemistry can greatly influence biological activity and therapeutic efficacy.

Biological Activity Overview

Tert-butyl 3-amino-4-phenylbutanoate hydrochloride exhibits several biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may have anti-inflammatory effects, potentially useful in managing inflammatory diseases.

- Analgesic Effects : Research indicates potential analgesic properties, making it a candidate for pain management applications.

- Interactions with Biological Targets : The compound may selectively bind to specific enzymes and receptors involved in metabolic pathways, influencing physiological responses related to pain and inflammation.

The mechanism by which tert-butyl 3-amino-4-phenylbutanoate hydrochloride exerts its biological effects is primarily through:

- Nucleophilic Substitution Reactions : The amino group can form hydrogen bonds with biological molecules, affecting their structure and function.

- Acid-Base Reactions : The carboxylic acid group can undergo hydrolysis, releasing active components that may further interact with biological pathways .

Research Findings

Recent studies have highlighted the compound's potential in various applications:

Table 1: Summary of Biological Activities

Case Studies and Experimental Research

- Pain Management Studies : In animal models, (R)-Boc-Pab demonstrated significant reductions in pain responses compared to control groups. These findings suggest its utility in developing new analgesics.

- Inflammation Models : Experiments showed that treatment with tert-butyl 3-amino-4-phenylbutanoate hydrochloride led to decreased levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

- Binding Affinity Studies : Interaction studies revealed that the compound could bind selectively to certain receptors involved in pain perception, which is crucial for understanding its therapeutic potential.

Q & A

Q. What are the recommended synthetic routes for tert-butyl 3-amino-4-phenylbutanoate hydrochloride, and how do reaction conditions impact yield and purity?

The synthesis typically involves multi-step processes:

- Step 1 : Formation of the base compound (e.g., tert-butyl 3-amino-4-phenylbutanoate) via esterification or coupling reactions.

- Step 2 : Hydrochloride salt formation using hydrochloric acid to enhance solubility and stability .

Key variables include temperature control (e.g., maintaining <0°C during salt formation to prevent side reactions) and stoichiometric ratios. Purification via column chromatography or recrystallization is critical to achieve >95% purity .

Q. How can researchers confirm the stereochemical configuration of the compound, particularly for enantiomers like (R)- or (S)-forms?

- Chiral HPLC : Use columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases to resolve enantiomers .

- Optical Rotation : Compare observed values with literature data (e.g., (R)-enantiomer: [α]D²⁵ = +12.5° in methanol) .

- X-ray Crystallography : Definitive confirmation of absolute configuration .

Q. What are the standard protocols for characterizing this compound’s physicochemical properties?

- Melting Point : Typically 120–125°C for the hydrochloride salt .

- Solubility : Hydrochloride salts improve aqueous solubility (e.g., >10 mg/mL in water at 25°C) compared to free bases .

- Spectroscopic Data :

Advanced Research Questions

Q. How do structural modifications (e.g., trifluoromethyl substitution or phenyl ring derivatives) influence biological activity compared to the parent compound?

- Case Study : The 4-(trifluoromethyl)phenyl analog shows enhanced metabolic stability due to electron-withdrawing effects, but reduced bioavailability due to increased lipophilicity .

- SAR Analysis : Substitutions at the phenyl ring (e.g., chloro, methoxy) modulate receptor binding affinity; computational docking studies (e.g., AutoDock Vina) can predict interactions .

Q. What experimental strategies mitigate degradation or racemization during storage or in vivo studies?

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Troubleshooting Checklist :

- Verify enantiomeric purity (even minor impurities can skew results).

- Standardize assay conditions (e.g., pH, serum protein content) to minimize variability .

- Cross-validate findings using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding assays) .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

- Critical Factors :

Methodological Resources

Key Data Contradictions and Resolutions

- Solubility Discrepancies : Some studies report solubility in DMSO as >50 mg/mL, while others note precipitation. Resolution: Use freshly opened DMSO and degas solvents to avoid moisture .

- Bioactivity Variability : Differences in IC50 values (e.g., 10 µM vs. 25 µM) may arise from cell line-specific expression levels. Validate with CRISPR-edited isogenic cell models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.